molecular formula C8H10ClN3OS B3106939 {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride CAS No. 1609395-80-3

{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride

Cat. No.: B3106939
CAS No.: 1609395-80-3
M. Wt: 231.70
InChI Key: GZFKRPFLPCCLQS-UHFFFAOYSA-N
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Description

{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and amine groups. Common synthetic methods include:

    Cyclization Reactions: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.

    Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Various substituted amine derivatives

Scientific Research Applications

Chemistry

In chemistry, {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure makes it a versatile component in material science applications.

Mechanism of Action

The mechanism of action of {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings may play a role in binding to molecular targets, while the amine group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-thienyl)-1,2,4-triazoles
  • 5-(2-thienyl)-1,3,4-oxadiazoles
  • Thiazolidines

Uniqueness

What sets {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride apart from similar compounds is its unique combination of a thiophene ring, an oxadiazole ring, and an amine group. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c9-5-7-10-8(12-11-7)4-6-2-1-3-13-6;/h1-3H,4-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKRPFLPCCLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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